The Function of ACSS2: A Technical Guide to a Key Metabolic-Epigenetic Regulator
The Function of ACSS2: A Technical Guide to a Key Metabolic-Epigenetic Regulator
Abstract
Acyl-CoA Synthetase Short Chain Family Member 2 (ACSS2) is a highly conserved, multifaceted enzyme that serves as a critical nexus between cellular metabolism and epigenetic regulation.[1] Localized in both the cytoplasm and the nucleus, ACSS2 catalyzes the ATP-dependent conversion of acetate into acetyl-coenzyme A (acetyl-CoA), a vital precursor for biosynthesis and a key substrate for protein acetylation.[2][3][4] Under nutrient-replete conditions, cytoplasmic ACSS2 primarily fuels de novo lipogenesis.[3][5] Conversely, during periods of metabolic stress such as hypoxia or nutrient deprivation, ACSS2 translocates to the nucleus where it provides a localized pool of acetyl-CoA for histone and transcription factor acetylation, thereby directly regulating gene expression programs essential for cell survival, autophagy, and memory formation.[3][6][7][8] Due to its significant upregulation and critical role in the survival of various cancer cells, its involvement in systemic metabolic diseases, and its function in neuronal plasticity, ACSS2 has emerged as a prominent therapeutic target for a range of pathologies.[1][9][10] This document provides an in-depth technical overview of the core functions of ACSS2, its regulatory signaling pathways, and the experimental methodologies used for its investigation.
Core Biochemical Function and Localization
The ACSS2-Catalyzed Reaction
ACSS2 is the sole mammalian enzyme known to convert free acetate into acetyl-CoA within the cytoplasm and nucleus.[3][5] This two-step ligation reaction is ATP-dependent, producing acetyl-CoA, adenosine monophosphate (AMP), and pyrophosphate.[6]
Reaction: Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi
The enzyme exhibits a strong preference for acetate but can also utilize other short-chain fatty acids like propionate, albeit with much lower affinity.[4][11] This catalytic activity positions ACSS2 as a crucial gateway for integrating acetate, derived from exogenous sources or intracellular processes like histone deacetylation, into central carbon metabolism.[4]
A Dual-Role Nucleocytosolic Enzyme
ACSS2's function is intrinsically linked to its subcellular location, which is dynamically regulated by the cell's energetic and nutritional state.[5][11][12]
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Cytosolic Pool: Under normal physiological conditions, a significant pool of ACSS2 resides in the cytoplasm.[5] Here, its primary role is to generate acetyl-CoA for anabolic processes, most notably the synthesis of fatty acids and cholesterol.[1][13] This function is particularly critical for rapidly proliferating cells, such as cancer cells, which have high demands for lipid biomass to construct new membranes.[12][14]
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Nuclear Pool: ACSS2 is also found in the nucleus, where it functions as a direct regulator of gene expression.[5][12] Its nuclear translocation is actively promoted under conditions of metabolic stress.[3][6] The nuclear pool of ACSS2 provides an "on-site" source of acetyl-CoA, directly fueling epigenetic modifications by supplying the necessary substrate to histone acetyltransferases (HATs) and other acetylating enzymes.[1][7] This allows cells to rapidly alter transcription programs in response to environmental cues without relying on acetyl-CoA produced from glycolysis and the TCA cycle in the mitochondria.[3]
Key Signaling Pathways and Regulatory Mechanisms
ACSS2 function is tightly integrated with major cellular signaling pathways that sense and respond to metabolic stress.
The AMPK-ACSS2 Axis in Nutrient Sensing
Under conditions of low energy, such as glucose deprivation, the cellular AMP:ATP ratio rises, activating AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis.[3] Activated AMPK directly phosphorylates ACSS2 at serine 659 (S659).[3] This phosphorylation event exposes a nuclear localization signal, facilitating ACSS2's binding to importin α5 and its subsequent translocation into the nucleus.[3] This mechanism ensures that when energy is low, ACSS2 is positioned to activate survival pathways, such as autophagy, through epigenetic regulation.[3][15]
ACSS2-Mediated HIF-2α Activation in Hypoxia
In the hypoxic core of solid tumors, cancer cells rely on ACSS2 to adapt.[12] Hypoxia or glucose deprivation increases intracellular acetate levels and promotes the nuclear translocation of ACSS2.[3][16] In the nucleus, ACSS2 provides the acetyl-CoA necessary for the CREB-binding protein (CBP) to acetylate Hypoxia-Inducible Factor-2α (HIF-2α).[16] This acetylation is required for the formation of a stable CBP/HIF-2α complex, which in turn drives the transcription of genes that promote tumor growth, angiogenesis, and metastasis.[3][16][17]
The Role of ACSS2 in Pathophysiology
Cancer Metabolism
ACSS2 is a critical survival factor for cancer cells within the nutrient-poor tumor microenvironment.[12][14] It is highly expressed in numerous malignancies, including glioblastoma, breast, liver, and prostate cancer, where its expression often correlates with tumor stage and poor patient survival.[12] By converting acetate into acetyl-CoA, ACSS2 allows cancer cells to:
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Fuel Lipid Synthesis: Generate fatty acids and phospholipids for membrane production, supporting rapid proliferation under hypoxic and lipid-depleted conditions.[12][13][14]
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Promote Autophagy: Activate the expression of autophagy genes, allowing cells to recycle intracellular components for energy and survival during nutrient starvation.[3][12]
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Drive Chemoresistance: Upregulation of ACSS2 has been linked to resistance to cisplatin in esophageal and bladder cancers, partly by stabilizing Proliferating Cell Nuclear Antigen (PCNA) during DNA repair.[15]
Systemic Metabolic Diseases
ACSS2 plays a key role in systemic lipid metabolism and is implicated in obesity and non-alcoholic fatty liver disease (NAFLD).[1][18] In diet-induced obesity models, ACSS2 promotes the storage and utilization of fat according to the fed or fasted state.[18] It achieves this by selectively regulating the expression of genes involved in intestinal lipid absorption and fatty acid oxidation.[18] Consequently, mice lacking ACSS2 are protected from high-fat diet-induced obesity and hepatic steatosis.[18]
Neuronal Function and Memory
In the brain, ACSS2 is predominantly nuclear and essential for cognitive function.[2][7][19] It links neuronal activity to gene regulation by providing a local source of acetyl-CoA for the histone acetylation required to express "immediate early genes."[2][7] This process is fundamental for synaptic plasticity and the consolidation of long-term spatial memory.[2][20] Dysregulation of ACSS2-mediated epigenetic programming is associated with cognitive deficits in models of Alzheimer's disease.[19][20]
Quantitative Data Summary
The function and regulation of ACSS2 have been quantified across various experimental models.
Table 1: Regulation of ACSS2 Expression under Metabolic Stress
| Cell Line | Stress Condition | Change in mRNA Expression | Change in Protein Expression | Reference |
|---|---|---|---|---|
| BT474 (Breast Cancer) | Hypoxia (0.1% O₂) | Upregulated | Upregulated | [21][22] |
| DU145 (Prostate Cancer) | Hypoxia (0.1% O₂) | Upregulated | Upregulated | [21][22] |
| BT474c1 (Breast Cancer) | Low Serum (1%) | Upregulated | Upregulated | [21][22] |
| MCF7 (Breast Cancer) | 4-hydroxytamoxifen (5 µM) | Significantly Increased | Increased |[23] |
Table 2: Effects of ACSS2 Deletion on Gene Expression in Acss2-/- Mice
| Tissue | Total Differentially Expressed Genes (DEGs) | Downregulated Genes (%) | Upregulated Genes (%) | Reference |
|---|---|---|---|---|
| Liver | 470 | 70.6% | 29.4% | [6] |
| Brain | 336 | 26.8% | 73.2% | [6] |
| Adipose | 809 | 65.5% | 34.5% |[6] |
Methodologies for Studying ACSS2
Investigating the multifaceted roles of ACSS2 requires a combination of molecular, cellular, and in vivo techniques.
Protocol: Analysis of ACSS2 Expression
A. Quantitative PCR (qPCR) for mRNA Level Analysis:
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RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based reagent or a column-based kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the ACSS2 gene, and a SYBR Green or TaqMan-based qPCR master mix. Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of ACSS2 mRNA using the delta-delta Ct (ΔΔCt) method.
B. Immunoblotting for Protein Level Analysis:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Incubate the membrane with a primary antibody specific to ACSS2 overnight at 4°C. Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film. Normalize the ACSS2 signal to a loading control like β-actin or GAPDH.
Protocol: Tracing Acetate Metabolism via Stable Isotope Labeling
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Cell Culture: Culture cells in a medium containing a stable isotope-labeled acetate, such as [13C2]-acetate, for a defined period.
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Metabolite Extraction: After incubation, quench metabolism rapidly with cold methanol and scrape the cells. Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).
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Lipid Saponification: For fatty acid analysis, evaporate the non-polar (chloroform) phase and saponify the lipid pellet with a strong base to release fatty acids.
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Derivatization & GC-MS Analysis: Derivatize the fatty acids to form fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of 13C into the fatty acid carbon backbone.
-
LC-MS Analysis: Analyze the polar (methanol/water) phase using liquid chromatography-mass spectrometry (LC-MS) to measure labeled intermediates in other metabolic pathways.
Protocol: Chromatin Immunoprecipitation (ChIP) for Nuclear ACSS2
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Cross-linking: Treat live cells or fresh tissue with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells/nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to ACSS2 or a control IgG. Precipitate the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Reverse Cross-linking and DNA Purification: Wash the beads extensively to remove non-specific binding. Elute the complexes and reverse the cross-links by heating in the presence of a high salt concentration. Purify the DNA.
-
Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) with primers for specific gene promoters of interest or by next-generation sequencing (ChIP-seq) to map ACSS2 binding genome-wide.[7]
Workflow: In Vivo Xenograft Tumor Growth Assay
This workflow is used to assess the efficacy of ACSS2 inhibitors on tumor growth in a living organism.[14][16]
Conclusion and Therapeutic Outlook
ACSS2 is a pivotal enzyme that enables cells to adapt their metabolism and gene expression profiles to fluctuating nutrient availability and stress conditions. Its dual roles in the cytoplasm and nucleus place it at the heart of lipid synthesis, epigenetic regulation, and stress-response signaling. The profound reliance of many aggressive cancers on ACSS2 for survival and growth in the harsh tumor microenvironment makes it a compelling target for oncologic drug development.[9][10][12] Furthermore, its role in systemic fat metabolism and neuronal memory opens therapeutic avenues for metabolic disorders and neurodegenerative diseases.[10][18][19] The development of potent and selective ACSS2 inhibitors, including those capable of crossing the blood-brain barrier, is an active area of research that holds significant promise for treating these challenging conditions.[24][25] Future investigations will likely focus on elucidating the broader interactome of ACSS2, refining inhibitor specificity, and exploring combination therapies that exploit the metabolic vulnerabilities created by ACSS2 inhibition.
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